(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis
Research by Oliveira Udry et al. (2014) on enantiomerically pure pyrrolidines obtained through 1,3-dipolar cycloaddition illustrates the importance of specific structural components for stereospecific synthesis. This process relies on the stereocontrol exerted by stereogenic centers, which is a principle that might be relevant when considering the synthesis and applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in creating stereochemically complex molecules for various applications, including pharmaceuticals (Oliveira Udry, G. A., Repetto, E., & Varela, O., 2014).
Antimicrobial and Antioxidant Properties
The study by Rusnac et al. (2020) on compounds derived from condensation reactions provides an example of how structural modifications can impact biological activity. Specifically, it mentions compounds with moderate antifungal activity, highlighting the potential of complex molecules for use in antimicrobial and antioxidant applications. Such insights are valuable when considering the biological applications of this compound, particularly in designing molecules with potential therapeutic uses (Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A., 2020).
Synthesis of Novel Analogues
The work by Chandrashekaraiah et al. (2014) on synthesizing novel pyrimidine-azetidinone analogues with antimicrobial and antitubercular activities underscores the significance of structural diversity in medicinal chemistry. This research suggests the utility of pyrimidinyl and azetidinyl groups in developing new therapeutic agents, which could be relevant for exploring the medicinal chemistry applications of this compound (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D., & Bhadregowda, D. G., 2014).
Photocyclisation and Quinoline Synthesis
Research by Austin et al. (2007) on the synthesis of quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes demonstrates the importance of specific functional groups in facilitating complex chemical reactions. This highlights the potential for compounds with pyridinyl and related functionalities to serve as precursors or intermediates in the synthesis of complex heterocyclic compounds, which could be extrapolated to the uses of this compound in synthetic organic chemistry (Austin, M., Egan, O. J., Tully, R., & Pratt, A. C., 2007).
Wirkmechanismus
Target of Action
Similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have been found to inhibit receptor tyrosine kinases . These kinases play a crucial role in many cellular processes, including cell growth and differentiation.
Mode of Action
This could involve the inhibition of kinase activity, leading to altered cell signaling .
Biochemical Pathways
This could result in downstream effects such as inhibited cell proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles
Result of Action
Similar compounds have shown more cytotoxic activity than the reference drug (ie, imatinib) when tested against lung cancer cell lines . This suggests that this compound could potentially have significant anticancer activity.
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(23-11-14(12-23)22-18-19-8-3-9-20-18)13-6-7-16(21-10-13)25-15-4-1-2-5-15/h3,6-10,14-15H,1-2,4-5,11-12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXCZPQTIILBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.